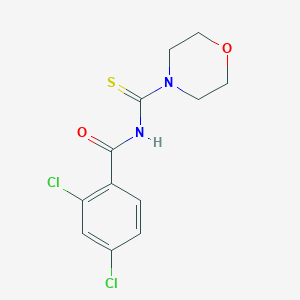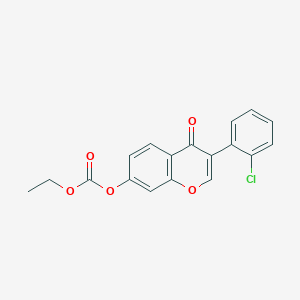![molecular formula C22H20N6O3 B5558200 3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, involves oxidative cyclization processes with copper acetate as a catalyst. This method highlights the potential for synthesizing complex chromen-pyrazolone derivatives, which may extend to our compound of interest (Padilla-Martínez et al., 2011). Moreover, the one-pot, three-component reactions offer a streamlined approach to creating chromen-2-one derivatives, suggesting a pathway that might be adapted for synthesizing the target compound (Alizadeh & Ghanbaripour, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of chromene derivatives, highlighting innovative approaches and the importance of specific functional groups in determining molecular properties. For instance, the study on the X-ray supramolecular structure and NMR spectroscopy of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showcased the significance of oxidative cyclization processes and provided insights into the molecular and supramolecular structures of these compounds, emphasizing the role of π-stacking and C-H···A interactions in their supramolecular architecture (Padilla-Martínez et al., 2011).
Antimicrobial and Antioxidant Activities
Another area of interest is the exploration of the antimicrobial and antioxidant activities of chromene derivatives. The study on new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives highlighted their potential antibacterial and antioxidant properties, with specific compounds showing significant activity against Escherichia coli and Pseudomonas aeruginosa, as well as demonstrating promising antioxidant capacities (Al-ayed, 2011).
Novel Synthetic Methodologies
Innovative synthetic methodologies for chromene derivatives have also been a focus, as seen in the development of a facile solvent-free one-pot three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This approach highlights the efficiency of using anhydrous piperazine as an organocatalyst under solvent-free conditions, demonstrating the versatility and eco-friendliness of modern synthetic techniques (Amirnejad et al., 2013).
Molecular Docking and Anticancer Potential
The anticancer potential of chromene derivatives has been investigated through molecular docking studies, revealing the interactions of these compounds with biological targets and their promising activities against cancer cell lines. For example, docking studies on some synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrated their high activity, underscoring the relevance of molecular design and computational analyses in drug discovery (Abd El Ghani et al., 2022).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Pyrazole-based compounds are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, this compound could potentially have a wide range of applications.
Propiedades
IUPAC Name |
3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-15-8-9-28(25-15)20-7-6-19(23-24-20)26-10-12-27(13-11-26)21(29)17-14-16-4-2-3-5-18(16)31-22(17)30/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDSMPDIOMEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)
![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)